molecular formula C13H20N2 B050702 1-Benzyl-3-(ethylamino)pyrrolidine CAS No. 115445-21-1

1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No. B050702
M. Wt: 204.31 g/mol
InChI Key: ZSIUSRJKSLXIJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine and its derivatives often involves multiple steps, starting from readily available precursors. For example, a key intermediate in the synthesis of related compounds, such as PF-00951966, involves a stereoselective synthesis approach from benzyloxyacetyl chloride through catalytic asymmetric hydrogenation and subsequent S(N)2 substitution reactions, showcasing the complexity and efficiency of modern synthetic routes (Lall et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(ethylamino)pyrrolidine and related compounds can be characterized by X-ray crystallography, revealing detailed geometrical parameters, such as bond lengths and angles, and the spatial arrangement of the substituents around the pyrrolidine ring. This structural information is crucial for understanding the compound's reactivity and properties. However, specific studies on 1-Benzyl-3-(ethylamino)pyrrolidine's crystal structure were not identified in the current search.

Chemical Reactions and Properties

1-Benzyl-3-(ethylamino)pyrrolidine can participate in various chemical reactions, including functionalization, substitution, and cycloaddition reactions, due to the reactive nature of the pyrrolidine ring and the substituents. The ethylamino and benzyl groups offer sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential biological or material applications. For instance, reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid highlight the compound's versatility in synthesizing pyrrolidine derivatives (Lu & Shi, 2007).

Scientific Research Applications

Versatility in Drug Discovery

1-Benzyl-3-(ethylamino)pyrrolidine, featuring the pyrrolidine ring, is a pivotal scaffold in medicinal chemistry, particularly in drug discovery. The pyrrolidine ring is known for its versatility and is utilized to derive compounds for treating various human diseases. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and offer increased three-dimensional coverage through the phenomenon called “pseudorotation.” This review emphasized the role of the pyrrolidine ring in drug discovery, highlighting its presence in bioactive molecules with target selectivity and its influence on the biological profile of drug candidates due to varying stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).

Contribution to Antithrombotic Agents

The pyrrolidine scaffold, particularly 1-Benzyl-3-(ethylamino)pyrrolidine, has been instrumental in the development of inhibitors of Factor Xa, which are recognized as potential antithrombotic agents. The systematic exploration of Factor Xa inhibitors over the years led to the creation of potent, orally bioavailable inhibitors with remarkable selectivity against other serine proteases. The pyrrolidinone series of inhibitors, a derivative of the pyrrolidine ring, was especially noted for yielding efficacious intravenous agents and facilitating the discovery of active and bioavailable compounds (Pauls et al., 2001).

Safety And Hazards

The safety data sheet for 1-Benzyl-3-(ethylamino)pyrrolidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-benzyl-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUSRJKSLXIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438197
Record name 1-Benzyl-3-(ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(ethylamino)pyrrolidine

CAS RN

115445-21-1
Record name 1-Benzyl-3-(ethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-(ethylamino)pyrrolidine
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